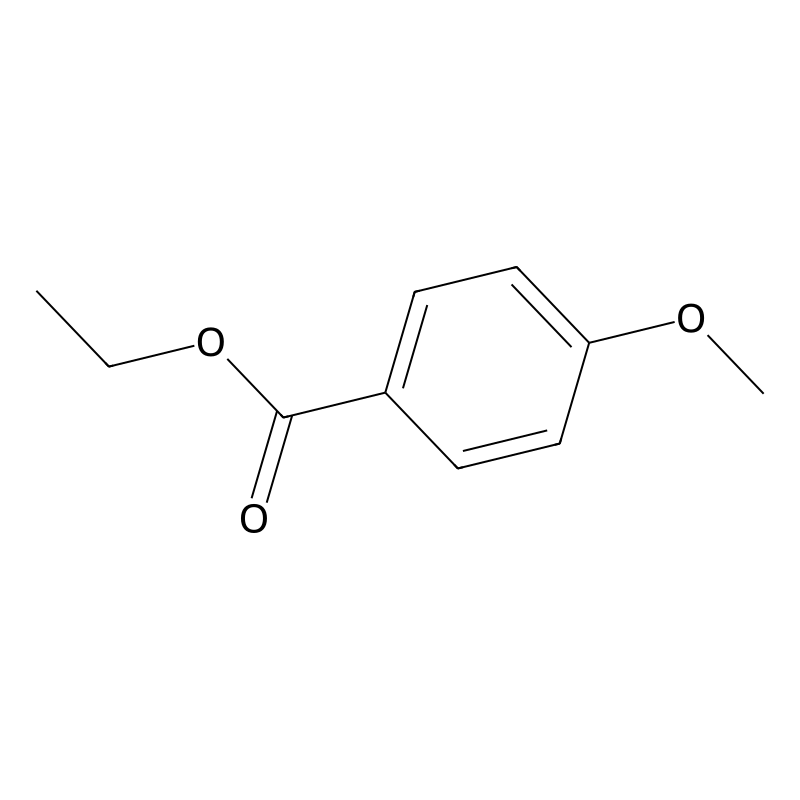

Ethyl 4-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Biological Activity Studies

Ethyl 4-methoxybenzoate has been investigated for its potential biological activities. Studies suggest it may possess antifungal properties []. Research has also explored its role in modulating certain enzymes and cellular processes, although more investigation is needed to understand its full biological impact [].

Fragrance Research

Due to its pleasant odor profile, reminiscent of anise or grapes, ethyl 4-methoxybenzoate finds use in fragrance research. It can contribute to the development of perfumes, cosmetics, and food flavorings.

Organic Synthesis

Ethyl 4-methoxybenzoate can serve as a starting material for the synthesis of more complex organic molecules. Its reactive ester group allows for various chemical transformations, making it a versatile tool in organic chemistry research.

Material Science Applications

Some studies have explored the potential use of ethyl 4-methoxybenzoate in the development of new materials. Its properties, such as volatility and solubility, might be beneficial in creating specific types of coatings or resins, although further research is required in this area.

Ethyl 4-methoxybenzoate, also known as ethyl p-anisate or benzoic acid 4-methoxy-, ethyl ester, is an aromatic compound with the molecular formula C10H12O3 and a CAS number of 94-30-4. It is characterized by its pleasant aroma and is commonly used in the fragrance industry. The compound appears as a colorless to pale yellow liquid, soluble in organic solvents but insoluble in water. Ethyl 4-methoxybenzoate is often utilized as a flavoring agent and in various chemical syntheses due to its structural properties and reactivity .

- Esterification: It can be formed through the reaction of 4-methoxybenzoic acid and ethanol, releasing water.

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to 4-methoxybenzoic acid and ethanol.

- Benzoylation Reactions: It serves as a regioselective reagent for protecting hydroxyl groups in sugar molecules during synthesis .

There are several methods for synthesizing ethyl 4-methoxybenzoate:

- Direct Esterification:

- Reacting 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.

- Transesterification:

- Using methanol or another alcohol to replace the ethyl group in a suitable precursor ester.

- Grignard Reaction:

- Involving the reaction of a Grignard reagent with a suitable carbonyl compound followed by esterification.

These methods allow for varying yields and purity levels, depending on the reaction conditions and reagents used .

Ethyl 4-methoxybenzoate finds applications across various fields:

- Fragrance Industry: Used as a scent component in perfumes and personal care products due to its pleasant aroma.

- Flavoring Agent: Employed in food products for flavor enhancement.

- Chemical Synthesis: Acts as an intermediate in the production of other chemical compounds, particularly in organic synthesis and polymerization processes .

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

Research on ethyl 4-methoxybenzoate's interactions indicates that it can influence various biochemical pathways. Studies have shown that it may interact with specific enzymes involved in metabolic processes, although detailed mechanisms remain under investigation. Its antimicrobial properties suggest potential interactions with microbial cell membranes, leading to cell disruption .

Several compounds share structural similarities with ethyl 4-methoxybenzoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl benzoate | C9H10O2 | Commonly used as a solvent; less aromatic than ethyl 4-methoxybenzoate. |

| Methyl 4-methoxybenzoate | C9H10O3 | Similar structure but contains a methyl group instead of an ethyl group; different solubility properties. |

| Propyl 4-methoxybenzoate | C10H12O3 | Contains a propyl group; exhibits similar reactivity but varies in boiling point and odor profile. |

Ethyl 4-methoxybenzoate is unique due to its specific aromatic characteristics and solubility profile, making it particularly valuable in both industrial and research applications .

Physical Description

colourless oily liquid with a light, fruity-floral, anise-like odou

XLogP3

Boiling Point

Density

1.101-1.105

Melting Point

Mp 7-8 °

7-8°C

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index